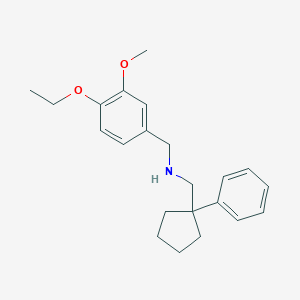
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both benzyl and cyclopentylmethyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine typically involves multiple steps, starting with the preparation of the benzyl and cyclopentylmethyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethoxy and methoxy benzyl alcohols, which undergo various chemical transformations to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
化学反应分析
Types of Reactions: N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
科学研究应用
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective drugs.
相似化合物的比较
Similar Compounds: Similar compounds to N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine include other benzyl and cyclopentylmethyl derivatives with different substituents. These compounds share structural similarities but may exhibit distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Comparing it with similar compounds can highlight its advantages and limitations, guiding further research and development.
属性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine |
InChI |
InChI=1S/C22H29NO2/c1-3-25-20-12-11-18(15-21(20)24-2)16-23-17-22(13-7-8-14-22)19-9-5-4-6-10-19/h4-6,9-12,15,23H,3,7-8,13-14,16-17H2,1-2H3 |
InChI 键 |
LIOOOHDVCJZSIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Tert-butyl-1-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B378310.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378311.png)
![2-[(3-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B378312.png)
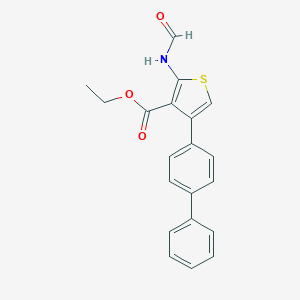
![(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)
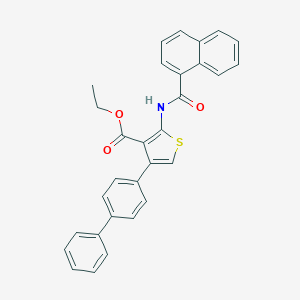
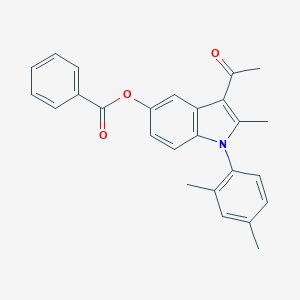
![ethyl 2-({5-bromo-2-[(3-chlorobenzoyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378324.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B378325.png)
![2-[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B378327.png)
![2-(3,4-Dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-ylamine](/img/structure/B378330.png)
![2-{[1-(4-Methylphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378332.png)
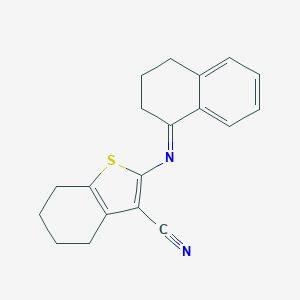
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378335.png)
